molecular formula C16H11F3N4O B278821 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B278821
Peso molecular: 332.28 g/mol
Clave InChI: NWMAXKIGKWOBGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide inhibits BTK by binding to the active site of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. This compound has also been shown to inhibit the activation of B cells, which are involved in the development of autoimmune diseases such as rheumatoid arthritis and lupus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for studying the role of other signaling pathways in cancer development, as it specifically targets BTK. Additionally, the cost of this compound may limit its use in some research settings.

Direcciones Futuras

There are several potential future directions for the research and development of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment, allowing for more personalized cancer therapy. Another area of focus is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is potential for the development of this compound analogs with improved pharmacokinetic properties or selectivity for specific types of cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of cancer and autoimmune diseases.

Métodos De Síntesis

The synthesis of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves several steps, starting with the reaction of 2,3,4-trifluorobenzonitrile with phenylmagnesium bromide to form 2,3,4-trifluorophenylphenylmethanol. This intermediate is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.

Aplicaciones Científicas De Investigación

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathway of B cells. BTK has been shown to play a critical role in the survival and proliferation of B cells, which are involved in the development of various types of cancer, including lymphoma and leukemia. This compound has shown promising results in preclinical studies, inhibiting the growth of cancer cells and enhancing the efficacy of other cancer treatments. This compound is currently being evaluated in clinical trials for the treatment of various types of cancer, including B cell malignancies.

Propiedades

Fórmula molecular

C16H11F3N4O

Peso molecular

332.28 g/mol

Nombre IUPAC

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H11F3N4O/c1-9-15(21-22-23(9)10-5-3-2-4-6-10)16(24)20-12-8-7-11(17)13(18)14(12)19/h2-8H,1H3,(H,20,24)

Clave InChI

NWMAXKIGKWOBGO-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

SMILES canónico

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.